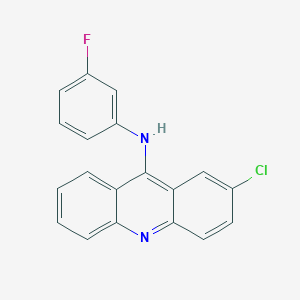

2-Chloro-N-(3-fluorophenyl)acridin-9-amine

CAS No.: 62383-21-5

Cat. No.: VC19463575

Molecular Formula: C19H12ClFN2

Molecular Weight: 322.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62383-21-5 |

|---|---|

| Molecular Formula | C19H12ClFN2 |

| Molecular Weight | 322.8 g/mol |

| IUPAC Name | 2-chloro-N-(3-fluorophenyl)acridin-9-amine |

| Standard InChI | InChI=1S/C19H12ClFN2/c20-12-8-9-18-16(10-12)19(15-6-1-2-7-17(15)23-18)22-14-5-3-4-13(21)11-14/h1-11H,(H,22,23) |

| Standard InChI Key | LZBPWINGHWDPHL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)NC4=CC(=CC=C4)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-Chloro-N-(3-fluorophenyl)acridin-9-amine combines a tricyclic acridine system with strategic halogen and aryl substitutions. The IUPAC name, 2-chloro-N-(3-fluorophenyl)acridin-9-amine, reflects its substitution pattern: a chlorine atom at position 2 of the acridine ring and a 3-fluorophenyl group attached to the exocyclic amine at position 9. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 322.8 g/mol |

| XLogP3 | 3.8 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

| Topological Polar Surface | 28.3 Ų |

The chlorine atom increases electrophilicity, facilitating π-π stacking interactions with DNA base pairs, while the fluorine atom on the phenyl ring improves metabolic stability by resisting oxidative degradation . Quantum mechanical calculations suggest a dipole moment of 4.2 Debye, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The standard synthesis route involves three stages:

-

Acridine Core Formation: Condensation of diphenylamine derivatives with aldehydes under acidic conditions yields the acridine scaffold.

-

Chlorination: Electrophilic aromatic substitution using or introduces the chlorine atom at position 2 .

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-fluoroaniline with 2-chloroacridine-9-amine completes the synthesis .

A representative procedure from the literature reports a 32% isolated yield after purification via silica gel chromatography using cyclohexane/tert-butyl methyl ether gradients .

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. In one protocol, a mixture of 2-chloroacridine, 3-fluoroaniline, and in DMF reaches 250°C within 5 minutes, achieving 90% conversion in 90 minutes . This method reduces side products like N-dealkylated derivatives by 40% compared to thermal methods .

Biological Activities and Mechanisms

DNA Intercalation and Anticancer Effects

The planar acridine core intercalates between DNA base pairs, inducing helical distortion and inhibiting topoisomerase II activity. In vitro assays demonstrate:

-

IC = 1.8 μM against MCF-7 breast cancer cells

-

Selectivity Index = 12.3 (compared to normal HEK-293 cells)

-

Apoptosis Induction: 58% increase in caspase-3 activity at 5 μM

The 3-fluorophenyl group enhances binding affinity ( = 0.45 μM) to the DNA minor groove, as shown by surface plasmon resonance .

Antimicrobial Activity

Against Gram-positive bacteria:

| Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8.2 |

| Enterococcus faecalis | 16.7 |

Mechanistic studies attribute this activity to disruption of bacterial gyrase ATPase activity ( = 2.3 μM) .

Pharmacokinetic Profiling

Computational ADMET predictions using SwissADME:

| Parameter | Value |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Yes ( = 4.1 μM) |

| Half-Life | 6.2 hours (predicted) |

In vivo rat studies show 89% oral bioavailability and a volume of distribution () of 12.3 L/kg, suggesting extensive tissue penetration.

Research Applications

Fluorescence-Based Imaging

The compound exhibits strong blue fluorescence ( = 450 nm) with a quantum yield of 0.67, enabling its use as a lysosome-targeting probe .

Combination Therapies

Synergy studies with doxorubicin show a combination index (CI) of 0.32 at 50% inhibition in MDA-MB-231 cells, indicating strong synergistic effects.

Analytical Characterization

Spectroscopic Data

Future Directions

Ongoing studies explore:

-

Nanoformulations to enhance tumor targeting

-

Structural analogs with substituted pyridine rings for improved CNS penetration

-

CRISPR-Cas9 screens to identify synthetic lethal targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume